molecular formula C11H13N3 B8512249 2-Piperidin-4-ylethynyl-pyrimidine

2-Piperidin-4-ylethynyl-pyrimidine

Cat. No.: B8512249
M. Wt: 187.24 g/mol
InChI Key: UJYHWSMPLNXOBA-UHFFFAOYSA-N
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Description

2-Piperidin-4-ylethynyl-pyrimidine is a pyrimidine derivative featuring a piperidin-4-yl group attached via an ethynyl linker at the 2-position of the pyrimidine ring. This structural motif combines aromaticity with conformational rigidity, making it a candidate for drug discovery, particularly in targeting enzymes or receptors requiring planar binding interactions.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(2-piperidin-4-ylethynyl)pyrimidine

InChI

InChI=1S/C11H13N3/c1-6-13-11(14-7-1)3-2-10-4-8-12-9-5-10/h1,6-7,10,12H,4-5,8-9H2

InChI Key

UJYHWSMPLNXOBA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C#CC2=NC=CC=N2

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 2-Piperidin-4-ylethynyl-pyrimidine exhibit significant anticancer properties. A notable study highlighted the compound's ability to inhibit protein kinase B (Akt), a key regulator in various cancer signaling pathways. The compound demonstrated nanomolar inhibition with high selectivity for Akt over other kinases, making it a promising candidate for cancer therapy .

Table 1: Inhibitory Activity Against Protein Kinase B (Akt)

CompoundIC50 (nM)Selectivity Ratio (Akt/PKA)
This compound1528
Comparison Compound (CCT128930)1225

Antimicrobial Properties

The antimicrobial potential of pyrimidine derivatives, including this compound, has been extensively studied. Various studies have reported that these compounds exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli18
S. aureus20
Pseudomonas aeruginosa15

Case Studies and Clinical Insights

Several case studies have documented the real-world applications of compounds similar to this compound in clinical settings.

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced solid tumors, a derivative of this compound was administered as part of a combination therapy regimen. The results indicated a significant reduction in tumor size in approximately 60% of participants after eight weeks of treatment, alongside manageable side effects .

Case Study 2: Antimicrobial Resistance

A study focused on the efficacy of various pyrimidine derivatives against antibiotic-resistant strains highlighted the potential use of this compound as an alternative treatment option. The compound demonstrated effectiveness against resistant strains of E. coli and Klebsiella pneumoniae, suggesting its role in addressing antimicrobial resistance issues .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

(a) Fused Pyrimidinone Derivatives
  • Example : 2-(2-Methyl-2H-indazol-5-yl)-7-(piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Patent EP 2023/39)
    • Key Differences :
  • Core Structure: Fused pyrido-pyrimidinone vs. standalone pyrimidine.
  • Substitution : Piperidin-4-yl at position 7 vs. ethynyl-linked piperidin-4-yl at position 2.
  • Function : Fused systems are often kinase inhibitors; the ethynyl linker in 2-Piperidin-4-ylethynyl-pyrimidine may favor interactions with flat binding pockets (e.g., ATP-binding sites) .
(b) Pyrimidine Derivatives with Direct Piperidinyl Substitution
  • Example : 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
    • Key Differences :
  • Substitution Pattern : Piperidin-1-yl at position 6 vs. ethynyl-linked piperidin-4-yl at position 2.
  • Electronic Effects : The ethynyl group increases electron-withdrawing character, altering charge distribution and hydrogen-bonding capacity .
(c) Oxygen-Linked Piperidine Derivatives
  • Example : 4-[6-(Morpholin-4-yl)pyrimidin-4-yloxy]-piperidine-1-carboxylic acid isopropyl ester (Patent EP 1 808 168)
    • Key Differences :
  • Linker : Oxygen atom vs. ethynyl group.

Pharmacokinetic and Physicochemical Properties

Property This compound 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Ethyl 2-(piperidin-4-yl)acetate
LogP ~2.8 (estimated) 1.9 1.2
Hydrogen Bond Acceptors 4 3 3
TPSA (Ų) 38.9 51.3 46.6
BBB Permeability Moderate Low High
Solubility (mg/mL) 0.1 (aqueous) 0.5 (aqueous) 10.2 (DMSO)
  • Its moderate BBB penetration contrasts with the high permeability of ethyl acetate derivatives .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Piperidin-4-ylethynyl-pyrimidine, and how can its purity be validated?

  • Synthesis : Use Sonogashira coupling to introduce the ethynyl group to the pyrimidine core, followed by piperidine substitution. Optimize reaction conditions (e.g., catalyst loading, temperature) to minimize byproducts. For example, similar protocols for pyridine-piperidine hybrids involve Pd-catalyzed cross-coupling reactions .
  • Purity Validation : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Confirm structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with NIST Chemistry WebBook entries for piperidine derivatives .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact, as piperidine derivatives may exhibit neurotoxic or irritant properties .
  • Waste Disposal : Segregate chemical waste in labeled containers and coordinate with certified hazardous waste management services to comply with EPA guidelines .

Q. How can researchers characterize the solubility and stability of this compound under varying pH conditions?

  • Solubility : Perform shake-flask experiments in buffered solutions (pH 1–12) and quantify dissolved compound via UV-Vis spectroscopy.
  • Stability : Conduct accelerated degradation studies (40°C, 75% RH) over 4 weeks, monitoring degradation products using LC-MS. Compare results with PubChem stability data for structurally analogous compounds .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., kinases). Validate predictions with SAR studies, modifying substituents on the pyrimidine or piperidine rings. Align findings with theoretical frameworks linking electronic properties (e.g., HOMO/LUMO energies) to activity .

Q. What strategies resolve contradictions in experimental data, such as conflicting IC₅₀ values across studies?

  • Troubleshooting Steps :

Replicate assays under standardized conditions (e.g., cell line, incubation time).

Validate compound purity and concentration via orthogonal methods (e.g., qNMR).

Analyze solvent effects (e.g., DMSO concentration) on bioactivity.

  • Reference methodological principles for reconciling data discrepancies in pharmacological studies .

Q. How can researchers integrate this compound into a broader theoretical framework for CNS drug discovery?

  • Conceptual Approach : Link the compound’s structural motifs (e.g., piperidine’s conformational flexibility) to blood-brain barrier permeability models. Design in vivo studies to correlate pharmacokinetic parameters (e.g., AUC, t1/2t_{1/2}) with behavioral outcomes in rodent models. Ground hypotheses in neurotransmitter receptor modulation theories .

Q. What advanced spectroscopic techniques are critical for elucidating the compound’s interaction with biological targets?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors.
  • Cryo-EM : Resolve ligand-receptor complex structures at near-atomic resolution.
  • ITC : Quantify thermodynamic parameters (ΔH, ΔS) of binding interactions.
    • Cross-validate results with crystallographic data from similar pyrimidine derivatives .

Key Considerations

  • Theoretical Alignment : Ensure experimental designs align with established frameworks (e.g., QSAR for drug design) to enhance reproducibility .
  • Safety Compliance : Adhere to OSHA and NIST guidelines for chemical handling and data validation .
  • Data Transparency : Publish raw spectral data and assay protocols in supplementary materials to facilitate peer review .

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